2-(4-Chloropyridin-2-yl)pyrimidine
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Overview
Description
2-(4-Chloropyridin-2-yl)pyrimidine is a heterocyclic compound that contains both pyridine and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities. The presence of the chlorine atom at the 4-position of the pyridine ring enhances its reactivity and potential for forming various derivatives.
Mechanism of Action
Target of Action
The primary targets of 2-(4-Chloropyridin-2-yl)pyrimidine are immortalized rat hepatic stellate cells (HSC-T6) . These cells play a significant role in the development of liver fibrosis, a condition characterized by the excessive accumulation of extracellular matrix proteins including collagen .
Mode of Action
This compound interacts with its targets through a nucleophilic attack . This interaction is highly regioselective, favoring the formation of C-4 substituted products . The compound’s mode of action is attributed to its inhibitory response against the expression and activities of certain vital inflammatory mediators .
Biochemical Pathways
The compound affects the purine and pyrimidine biosynthesis pathways . These pathways are crucial for the synthesis of the nucleic acids RNA and DNA, regulation of enzymatic reactions, and as a source of energy . The compound’s interaction with these pathways can lead to changes in cell function and metabolism.
Result of Action
The compound has been found to exhibit anti-fibrotic activities . Specifically, it has been shown to effectively inhibit the expression of collagen and the content of hydroxyproline in cell culture medium in vitro . This suggests that the compound could potentially be developed into novel anti-fibrotic drugs .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-(4-Chloropyridin-2-yl)pyrimidine are largely derived from its pyrimidine core. Pyrimidine derivatives are known to exhibit diverse types of biological and pharmaceutical activities, including antimicrobial, antiviral, antitumor, and antifibrotic compounds
Cellular Effects
In cellular contexts, this compound has been shown to have significant effects. For instance, it has been found to present better anti-fibrotic activities than some other compounds when evaluated against immortalized rat hepatic stellate cells . This suggests that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that pyrimidine derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Pyrimidines are involved in several important metabolic pathways, including the synthesis, degradation, salvage, and interconversion of these molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloropyridin-2-yl)pyrimidine typically involves the reaction of 2-chloropyridine with pyrimidine derivatives. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where 2-chloropyridine reacts with a pyrimidine boronic acid under basic conditions . Another method involves the direct reaction of 2-chloropyridine with pyrimidine in the presence of a base like potassium carbonate in a polar aprotic solvent .
Industrial Production Methods
Industrial production of this compound often employs continuous flow chemistry techniques to enhance yield and purity. The use of automated reactors allows for precise control over reaction conditions, leading to more efficient synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(4-Chloropyridin-2-yl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols, forming new derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form N-oxides or reduction to form dechlorinated products.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form biaryl derivatives.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium carbonate.
Oxidation Reactions: Often use oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Utilize reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Products: Amino or thiol derivatives of this compound.
Oxidation Products: N-oxides of the pyridine or pyrimidine rings.
Reduction Products: Dechlorinated pyridine or pyrimidine derivatives.
Scientific Research Applications
2-(4-Chloropyridin-2-yl)pyrimidine has a wide range of applications in scientific research:
Medicinal Chemistry: It is used in the development of anti-inflammatory, antiviral, and anticancer agents.
Biological Studies: The compound is employed in studies involving enzyme inhibition and receptor binding due to its ability to interact with various biological targets.
Industrial Applications: It is used in the synthesis of advanced materials and as an intermediate in the production of agrochemicals.
Comparison with Similar Compounds
Similar Compounds
2-Chloropyridine: A precursor in the synthesis of 2-(4-Chloropyridin-2-yl)pyrimidine.
2-Chloropyrimidine: Another chlorinated pyrimidine with similar reactivity but different biological activities.
4-Acetyl-2-chloropyridine: A related compound with an acetyl group instead of a pyrimidine ring.
Uniqueness
This compound is unique due to the combination of pyridine and pyrimidine rings, which provides a versatile scaffold for the development of various pharmacologically active compounds. The presence of the chlorine atom further enhances its reactivity and potential for forming diverse derivatives .
Properties
IUPAC Name |
2-(4-chloropyridin-2-yl)pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClN3/c10-7-2-5-11-8(6-7)9-12-3-1-4-13-9/h1-6H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXISDKMCJRIQGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)C2=NC=CC(=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2157370-48-2 |
Source
|
Record name | 2-(4-chloropyridin-2-yl)pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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